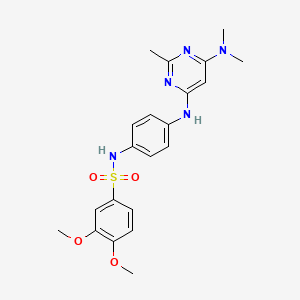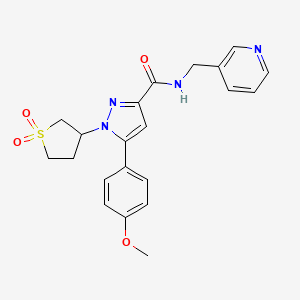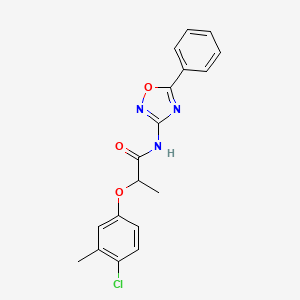![molecular formula C18H12BrN5O2 B11323290 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323290.png)
7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a bromine atom, a tetrazole ring, and a benzoxepine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxepine core This can be achieved through cyclization reactions involving appropriate precursorsThe tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The tetrazole ring and benzoxepine core may play key roles in these interactions, potentially leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
7-Bromo-1-benzoxepine-4-carboxamide: Lacks the tetrazole ring.
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide: Lacks the bromine atom.
7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide: Lacks the tetrazole ring.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H12BrN5O2 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC 名称 |
7-bromo-N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H12BrN5O2/c19-14-4-5-17-13(9-14)8-12(6-7-26-17)18(25)21-15-2-1-3-16(10-15)24-11-20-22-23-24/h1-11H,(H,21,25) |
InChI 键 |
GGBQUTPZDLLZOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)

![dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11323248.png)
![N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11323253.png)


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11323274.png)

![4-(benzylsulfanyl)-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323283.png)
![1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine](/img/structure/B11323288.png)
